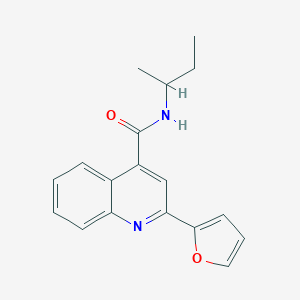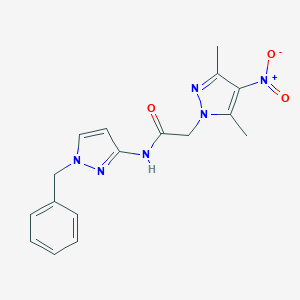![molecular formula C11H16BrN5S B279912 N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279912.png)
N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the thiadiazole family and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine in lab experiments is its potential therapeutic applications. It has shown promising results in various studies related to its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine. One area of research could focus on elucidating its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, further studies could investigate its potential as a diagnostic tool for various diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N-isobutylamine to obtain the final product.
Applications De Recherche Scientifique
The chemical compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has the potential to be used as a diagnostic tool for certain diseases.
Propriétés
Formule moléculaire |
C11H16BrN5S |
|---|---|
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
5-(4-bromo-1,5-dimethylpyrazol-3-yl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H16BrN5S/c1-6(2)5-13-11-15-14-10(18-11)9-8(12)7(3)17(4)16-9/h6H,5H2,1-4H3,(H,13,15) |
Clé InChI |
NYDHQARAZXHTFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NN=C(S2)NCC(C)C)Br |
SMILES canonique |
CC1=C(C(=NN1C)C2=NN=C(S2)NCC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
